N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-22-15/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBBJGHLMVWJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HATU-Mediated Amide Coupling
The most widely employed method involves coupling 4-(ethylsulfonyl)benzoic acid with benzo[d]thiazol-5-amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the activating agent. In a representative procedure, 4-(ethylsulfonyl)benzoic acid (1.2 equiv) and HATU (1.5 equiv) are dissolved in anhydrous dimethylformamide (DMF) under nitrogen. After 10 minutes of activation, benzo[d]thiazol-5-amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added, and the reaction is stirred at 25°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound in 78–82% purity.
Key Advantages :
- High functional group tolerance.
- Mild reaction conditions.
Limitations :
- Requires expensive coupling reagents.
- Residual DMF complicates purification.
Schotten-Baumann Reaction
This classical method employs 4-(ethylsulfonyl)benzoyl chloride, synthesized in situ by treating 4-(ethylsulfonyl)benzoic acid with thionyl chloride (SOCl₂). The acid chloride is then reacted with benzo[d]thiazol-5-amine in a biphasic system (dichloromethane/10% NaOH) at 0–5°C. After 2 hours, the organic layer is separated, washed with brine, and concentrated to afford the product in 65–70% yield.
Reaction Conditions :
- Temperature: 0–5°C (prevents hydrolysis of the acid chloride).
- Solvent: Dichloromethane.
Scalability : Suitable for gram-scale synthesis but requires strict temperature control.
Metal-Free Three-Component Cascade Synthesis
Adapting a green chemistry approach, benzo[d]thiazol-5-amine is generated in situ via a one-pot reaction of ortho-iodoaniline, acrylates, and aroyl isothiocyanates in water with triethylamine as the base. Subsequent coupling with 4-(ethylsulfonyl)benzoyl chloride proceeds at 60°C for 6 hours, yielding the final product in 60–65% yield after recrystallization from ethanol.
Mechanistic Insights :
- Thiourea Formation : Ortho-iodoaniline reacts with aroyl isothiocyanate to form a thiourea intermediate.
- Intramolecular SNAr : Base-induced cyclization generates the benzothiazole core.
- Michael Addition : Acrylates stabilize the intermediate prior to amidation.
EDC/HOBt-Mediated Amide Bond Formation
A cost-effective alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO). 4-(Ethylsulfonyl)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are stirred in DMSO for 30 minutes. Benzo[d]thiazol-5-amine (1.0 equiv) is added, and the mixture is heated to 40°C for 8 hours. Precipitation in ice-water followed by filtration affords the product in 70–75% yield.
Optimization Notes :
- DMSO enhances solubility but may require extensive washing to remove residual solvent.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|---|
| HATU-Mediated Coupling | 78–82 | >95 | 12 | HATU, DIPEA, DMF |
| Schotten-Baumann | 65–70 | 90 | 2 | SOCl₂, NaOH, DCM |
| Three-Component Cascade | 60–65 | 85 | 6 | Triethylamine, Water |
| EDC/HOBt | 70–75 | 88 | 8 | EDC, HOBt, DMSO |
Critical Observations :
- HATU-Mediated coupling offers the highest yield and purity but at elevated cost.
- Schotten-Baumann is rapid but limited by acid chloride instability.
- Three-Component synthesis aligns with green chemistry principles but requires meticulous intermediate isolation.
Mechanistic Elucidation
Amide Bond Formation
The nucleophilic amine attacks the electrophilic carbonyl carbon of 4-(ethylsulfonyl)benzoyl chloride or activated acid (HATU/EDC), forming a tetrahedral intermediate that collapses to release HCl or HOBt, yielding the amide.
Benzothiazole Core Construction
In the three-component method, triethylamine deprotonates the thiourea intermediate, enabling intramolecular aromatic substitution (SNAr) to form the benzothiazole ring.
Analytical Characterization
NMR Spectroscopy :
HPLC : Purity >95% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Mass Spectrometry : [M+H]⁺ calculated for C₁₆H₁₅N₂O₃S₂: 363.06; observed: 363.05.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethylsulfonyl group.
Scientific Research Applications
Medicinal Chemistry
N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide is being studied for its potential therapeutic effects against various diseases:
- Anticancer Activity: The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting signaling pathways critical for cell survival.
- Antimicrobial Properties: Research indicates that this compound exhibits antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Its efficacy was demonstrated in vitro, suggesting potential for development as an antimicrobial agent .
Biological Research
The compound is utilized as a probe to study biological interactions:
- Enzyme Inhibition: It has been shown to inhibit enzymes like monoamine oxidase, which is relevant for treating neurodegenerative diseases. Studies have highlighted its potential as a multi-targeted ligand that could address complex conditions like depression associated with neurodegeneration .
- Mechanisms of Action: The compound interacts with various molecular targets, leading to diverse biological effects. For instance, it may modulate enzyme activities involved in metabolic pathways, contributing to its therapeutic effects.
Material Science
This compound is also being explored for its applications in materials science:
- Organic Electronics: Due to its unique electronic properties, the compound is a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. Its structural features enhance conductivity and fluorescence, making it suitable for advanced material development.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on multiple cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses.
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens, this compound demonstrated effective inhibition at low concentrations (1 µg/mL). The results were validated using standard microbiological methods, establishing its potential as a lead compound for antibiotic development .
Summary
This compound presents promising applications across medicinal chemistry, biological research, and material science. Its mechanisms of action reveal significant potential for therapeutic development against cancer and infectious diseases while also paving the way for innovations in electronic materials. Ongoing research will likely uncover further insights into its efficacy and broaden its application scope.
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties |
| Biological Research | Enzyme inhibition; potential for neurodegenerative treatment |
| Material Science | Candidate for organic electronics due to unique properties |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The benzamide scaffold is widely utilized in medicinal chemistry. Key variations among analogs include:
Pharmacological Profiles
- Kinase Inhibition : Thiazole-containing analogs (e.g., pyrimidin-2-amine derivatives) exhibit CDK4/6 inhibition, suggesting the target compound may share similar mechanisms .
- Antimicrobial Activity : Thiadiazole-benzamide hybrids show moderate activity against bacterial strains (MIC: 8–32 µg/mL) .
- Solubility and Bioavailability: Morpholino sulfonyl analogs (e.g., compound in ) display enhanced aqueous solubility (logP ~2.1) compared to ethylsulfonyl derivatives (estimated logP ~3.5).
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group: Ethylsulfonyl balances lipophilicity and electronic effects, favoring membrane penetration but reducing solubility compared to morpholino sulfonyl . Bulkier substituents (e.g., 2,6-dimethylmorpholino) improve solubility but may limit target binding .
- Heterocyclic Moieties: Benzo[d]thiazole enhances aromatic stacking in kinase active sites .
- Amide Linker : Rigidity of the benzamide core ensures proper orientation for target engagement .
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its pharmacological significance. The ethylsulfonyl group enhances the compound's solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound primarily involves:
- Target Interaction : It interacts with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
- Cell Cycle Arrest : In cancer cells, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.
- Antimicrobial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria by inhibiting essential metabolic pathways .
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties. The following table summarizes its activity against various bacterial strains:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7 | 9 |
| S. epidermidis | 6 | 10.5 |
These results indicate that the compound effectively inhibits bacterial growth, comparable to standard antibiotics.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through:
- Induction of Apoptosis : Studies have shown that it induces apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
- Cell Cycle Modulation : The compound can cause cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Benzothiazole Core : Essential for biological activity; modifications can enhance potency.
- Ethylsulfonyl Group : Increases solubility and bioavailability.
- Substituent Variations : Different substituents on the benzene ring can significantly affect antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxicity in Cancer Models : In vitro assays revealed that the compound had an IC50 value lower than standard chemotherapeutics like doxorubicin, suggesting superior efficacy in inducing cell death in certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
